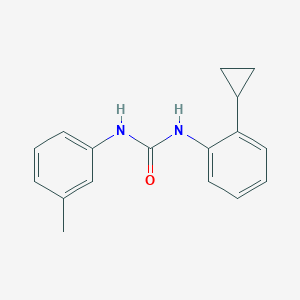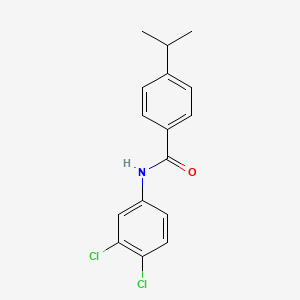
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops.
作用机制
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways, leading to the promotion of cell division and elongation. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been shown to increase the activity of enzymes involved in cell division and elongation, such as cellulase and expansin. It also increases the accumulation of sugars, organic acids, and antioxidants in fruits, leading to improved fruit quality. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can also affect the expression of genes involved in stress responses and defense mechanisms in plants.
实验室实验的优点和局限性
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea is a powerful tool for studying plant growth and development in the laboratory. It can be used to induce parthenocarpy, study the effects of cytokinins on cell division and elongation, and investigate the molecular mechanisms of fruit development and ripening. However, N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be expensive and difficult to obtain in large quantities. It also has limited solubility in water, which can affect its effectiveness in some experiments.
未来方向
There are several directions for future research on N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the optimization of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea application methods, such as timing, concentration, and mode of application, to maximize its effects on fruit size, yield, and quality. Another area of interest is the investigation of the molecular mechanisms of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea-induced parthenocarpy and the identification of genes involved in this process. Additionally, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea in other crops and its effects on plant-microbe interactions are also areas of interest for future research.
合成方法
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isocyanate with 2-cyclopropylphenylamine in the presence of a base or the reaction of 3-methylphenyl isocyanate with cyclopropylphenylamine in the presence of a catalyst. The purity of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be improved by recrystallization or chromatography.
科学研究应用
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has also been used to induce parthenocarpy, the development of fruit without fertilization, in various crops.
属性
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRZYRIUMXDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)




![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)


![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)